Cancer cells often develop mechanisms to evade cell death (apoptosis). One such mechanism involves the overexpression of anti-apoptotic proteins like Bcl-2. Apogossypol acts as a Bcl-2 inhibitor, binding to these proteins and preventing them from blocking apoptosis. This disrupts the balance between cell survival and death signals, leading to cancer cell death [, ].
Studies have shown that apogossypol exhibits superior efficacy compared to its parent compound, gossypol, with reduced toxicity. This makes it a potentially safer and more effective therapeutic option for cancer treatment [].
Research suggests that apogossypol may be effective against various types of cancer, including:
While the initial research on apogossypol is promising, it is crucial to note that it is still in the pre-clinical stages of development. More research is needed to: